Methyltetrazine-PEG4-hydrazone-DBCO
Description
Evolution of Bioorthogonal Ligation Strategies in Biomedical Research
The term "bioorthogonal chemistry," first conceptualized in the late 1990s, refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. cas.org This concept built upon the principles of "click chemistry," a term coined by K. Barry Sharpless, which describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. cmb.ac.lk
Early bioorthogonal reactions, such as the Staudinger ligation, paved the way for more advanced strategies. cmb.ac.lk A significant breakthrough was the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient click reaction. cmb.ac.lk However, the cytotoxicity of the copper catalyst limited its application in living cells. acs.org This led to the development of strain-promoted alkyne-azide cycloaddition (SPAAC), which utilizes strained cyclooctynes, like dibenzocyclooctyne (DBCO), to react with azides without the need for a toxic catalyst. cmb.ac.lkmedchemexpress.com Another major advancement is the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes, such as trans-cyclooctene (B1233481) (TCO), which boasts exceptionally fast reaction kinetics. medchemexpress.comaxispharm.com These evolving strategies have become indispensable tools for a wide range of biomedical research applications, including biomolecule labeling, imaging, and drug development. acs.orgnobelprize.org
Significance of Multifunctional Chemical Linkers in Complex Bioconjugation
As the complexity of research questions in chemical biology has grown, so has the demand for more sophisticated molecular tools. Multifunctional chemical linkers are molecules that possess two or more reactive groups, enabling the connection of multiple molecular entities. youtube.comscbt.com These linkers are critical in constructing complex biomolecular architectures. youtube.comscbt.com
The properties of the linker itself, such as its length, flexibility, and solubility, are crucial for the function of the final conjugate. symeres.com For instance, incorporating hydrophilic spacers like polyethylene (B3416737) glycol (PEG) can improve the solubility and reduce the aggregation of hydrophobic molecules, enhancing their pharmacokinetic properties. youtube.comnih.gov Linkers can be designed to be either stable (non-cleavable) or to be cleaved under specific conditions (cleavable), such as changes in pH or the presence of specific enzymes. symeres.com This controlled release is particularly important in applications like antibody-drug conjugates (ADCs), where the cytotoxic payload must be released only upon reaching the target tumor cells. symeres.comfujifilm.com Heterobifunctional and, more recently, heterotrifunctional linkers, which have two or three different reactive groups, offer even greater versatility, allowing for the sequential and site-specific conjugation of distinct molecules. scbt.comresearchgate.netnih.gov
Overview of Methyltetrazine-PEG4-hydrazone-DBCO as a Heterotrifunctional Scaffold
This compound is a prime example of a heterotrifunctional linker designed for advanced bioconjugation applications. axispharm.com This molecule integrates three key components:
A methyltetrazine moiety: This group participates in extremely rapid and selective inverse-electron-demand Diels-Alder (iEDDA) reactions with strained alkenes like trans-cyclooctene (TCO). medchemexpress.commedchemexpress.comconju-probe.com
A dibenzocyclooctyne (DBCO) group: This strained alkyne is reactive towards azides via the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC). medchemexpress.commedchemexpress.comconju-probe.com
A hydrazone linkage: This bond is cleavable under acidic conditions, providing a mechanism for controlled release. axispharm.commedchemexpress.com
These reactive groups are connected by a hydrophilic polyethylene glycol (PEG4) spacer, which enhances the molecule's solubility in aqueous environments and minimizes steric hindrance. axispharm.comconju-probe.com The combination of these features in a single molecule makes this compound a powerful tool for constructing complex bioconjugates, such as antibody-drug conjugates with dual payloads or advanced imaging agents. medchemexpress.comdcchemicals.comtargetmol.com
Structure
2D Structure
Properties
Molecular Formula |
C48H51N9O8 |
|---|---|
Molecular Weight |
882.0 g/mol |
IUPAC Name |
4-[(Z)-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]hydrazinylidene]methyl]-N-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]benzamide |
InChI |
InChI=1S/C48H51N9O8/c1-35-52-55-47(56-53-35)40-14-10-36(11-15-40)32-50-44(58)22-24-62-26-28-64-30-31-65-29-27-63-25-23-49-48(61)41-16-12-37(13-17-41)33-51-54-45(59)20-21-46(60)57-34-42-8-3-2-6-38(42)18-19-39-7-4-5-9-43(39)57/h2-17,33H,20-32,34H2,1H3,(H,49,61)(H,50,58)(H,54,59)/b51-33- |
InChI Key |
ZJVZNEHWFCHHDP-UVXOUDFXSA-N |
Isomeric SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCNC(=O)C3=CC=C(C=C3)/C=N\NC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCNC(=O)C3=CC=C(C=C3)C=NNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
Origin of Product |
United States |
Chemical and Physical Properties
The utility of Methyltetrazine-PEG4-hydrazone-DBCO in complex bioconjugation schemes is underpinned by its specific chemical and physical properties.
| Property | Value |
| Molecular Formula | C48H51N9O8 |
| Molecular Weight | 881.97 g/mol |
| Appearance | (Not specified in search results) |
| Solubility | Enhanced solubility in aqueous buffers due to the PEG4 spacer. conju-probe.com |
| Purity | Typically ≥90% or >98%. axispharm.comcaltagmedsystems.co.uk |
| Storage | Recommended to be stored at -20°C. caltagmedsystems.co.uk |
Mechanism of Action in Bioorthogonal Reactions
The power of Methyltetrazine-PEG4-hydrazone-DBCO lies in the distinct and orthogonal reactivity of its functional groups, allowing for sequential or simultaneous conjugation to different molecular partners.
Methyltetrazine Moiety (iEDDA Reaction) : The methyltetrazine group reacts with high speed and specificity with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO). medchemexpress.commedchemexpress.com This inverse-electron-demand Diels-Alder reaction is one of the fastest bioorthogonal reactions known and proceeds without the need for a catalyst. axispharm.comconju-probe.com This allows for rapid labeling of TCO-modified biomolecules even at low concentrations. axispharm.com The reaction forms a stable dihydropyridazine (B8628806) linkage. conju-probe.com
DBCO Moiety (SPAAC Reaction) : The dibenzocyclooctyne (DBCO) group enables copper-free click chemistry. axispharm.com It reacts specifically with molecules containing an azide (B81097) group through strain-promoted alkyne-azide cycloaddition (SPAAC). medchemexpress.commedchemexpress.com This reaction is highly efficient and bioorthogonal, meaning it does not interfere with other functional groups found in biological systems. conju-probe.com
Hydrazone Linkage (Cleavage) : The hydrazone bond within the linker is designed to be cleavable under acidic conditions. axispharm.commedchemexpress.com This pH-sensitive lability is a key feature for applications such as antibody-drug conjugates (ADCs). Once an ADC constructed with this linker is internalized by a cancer cell into the acidic environment of endosomes and lysosomes, the hydrazone bond can break, releasing the conjugated payload. symeres.com
The polyethylene (B3416737) glycol (PEG4) spacer physically separates the reactive moieties, which helps to reduce steric hindrance and improves the accessibility of each group for its respective reaction. axispharm.com This spatial separation ensures that the reactivity of one group is not impeded by the presence of the others.
Integration of Methyltetrazine Peg4 Hydrazone Dbco in Advanced Materials Science and Nanotechnology
Functionalization of Nanoparticles and Nanomaterials
The surface modification of nanoparticles is a critical step in tailoring their physicochemical properties for biomedical applications. mdpi.com Unmodified nanoparticles often suffer from issues like agglomeration in aqueous solutions and rapid clearance by the immune system. iphy.ac.cn Functionalization with molecules like Methyltetrazine-PEG4-hydrazone-DBCO addresses these challenges while introducing advanced capabilities.
Coating nanoparticles with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a widely adopted strategy to improve their performance in biological systems. mdpi.commnba-journal.com The PEG4 spacer in the this compound linker forms a hydrophilic, flexible, and neutral shell around the nanoparticle surface. conju-probe.comiphy.ac.cn This PEG layer effectively reduces the non-specific adsorption of serum proteins, a process that typically leads to recognition and rapid uptake by macrophages of the reticuloendothelial system. nih.gov By minimizing this protein opsonization, the linker enhances the nanoparticle's stability and significantly prolongs its circulation time in the bloodstream. iphy.ac.cn
Beyond improving biocompatibility, the linker provides specific reactive handles for active targeting. The DBCO and methyltetrazine groups allow for the covalent attachment of targeting ligands, such as antibodies, peptides, or small molecules, to the nanoparticle surface. axispharm.commdpi.com These ligands can recognize and bind to specific receptors that are overexpressed on the surface of target cells, such as cancer cells, thereby directing the nanocarrier to the desired site of action and enhancing therapeutic specificity. mdpi.combroadpharm.com
The presence of both a methyltetrazine group and a DBCO group makes this compound an ideal reagent for creating dual-reactive or multifunctional nanocarriers. axispharm.com These two groups participate in distinct bioorthogonal reactions; the methyltetrazine reacts with strained alkenes like trans-cyclooctene (B1233481) (TCO), while the DBCO group reacts with azides. conju-probe.commedchemexpress.com These reactions are highly efficient, chemoselective, and can be performed under mild, biocompatible conditions without the need for a toxic copper catalyst. conju-probe.comconju-probe.com
This dual reactivity allows for the sequential or orthogonal conjugation of two different molecules onto a single nanoplatform. axispharm.com For instance, a nanoparticle can be functionalized with this linker, after which one bioorthogonal handle (e.g., DBCO) is used to attach a targeting antibody, while the other handle (methyltetrazine) is used to conjugate a separate imaging agent or a secondary therapeutic molecule. This capability is crucial for the development of theranostic nanoparticles that combine both diagnostic and therapeutic functions in a single vehicle.
Hydrogels and polymer scaffolds are extensively used in tissue engineering and for creating depots for the sustained release of therapeutics. nih.govmdpi.com this compound can be integrated into these systems to create advanced, functional biomaterials. The bioorthogonal reactive groups (DBCO and methyltetrazine) can be used to cross-link polymer chains, forming a stable hydrogel network in situ. nih.gov
Crucially, the linker allows for the covalent entrapment of therapeutic agents within the hydrogel matrix via the pH-sensitive hydrazone bond. nih.govnih.gov This strategy provides spatiotemporal control over drug release. nih.gov The therapeutic agent remains tethered within the scaffold until it encounters a specific stimulus—a change in pH—which triggers the cleavage of the hydrazone linkage and subsequent release of the active molecule. nih.govnih.gov This approach is particularly valuable for localized therapies, where a sustained release at a specific site, such as a tumor or an area of inflammation, is desired. nih.gov
Creation of Stimuli-Responsive Materials
"Smart" materials that respond to specific biological stimuli are at the forefront of drug delivery research. nih.gov The unique chemical structure of this compound, specifically its acid-labile hydrazone bond, enables the creation of materials that can release their payload in response to changes in the local pH environment. axispharm.com
The hydrazone bond within the linker is engineered to be relatively stable at the physiological pH of blood (pH 7.4) but undergoes accelerated hydrolysis and cleavage in mildly acidic environments (pH ~5.0-6.5). nih.govfrontiersin.org This characteristic is highly advantageous for targeted drug delivery, as many pathological tissues, such as solid tumors, and intracellular compartments, like endosomes and lysosomes, exhibit a lower pH compared to healthy tissues. nih.govscience.gov
When a therapeutic agent is conjugated to a nanoparticle or polymer via the this compound linker, it remains securely attached while circulating in the bloodstream. Upon reaching the acidic microenvironment of a tumor or after being internalized into a cell via an endosome, the drop in pH triggers the cleavage of the hydrazone bond. nih.govfrontiersin.org This cleavage releases the therapeutic agent directly at the site of action, which can enhance its efficacy and minimize systemic toxicity. frontiersin.org Research on similar hydrazone-containing systems has demonstrated this principle effectively. For example, studies on doxorubicin-loaded micelles with hydrazone linkages showed significantly faster drug release at pH 5.0 compared to pH 7.4. frontiersin.org Similarly, PEG hydrogels designed with hydrazone linkers for covalent drug entrapment showed a release of over 81% of the drug at tumoral pH (6.4) over 40 days, compared to only 43% at physiological pH (7.4). nih.gov
Application in Biosensor Development and Surface Immobilization
The development of highly sensitive and specific biosensors often relies on the stable and oriented immobilization of capture molecules (e.g., antibodies) onto a solid surface. mdpi.com The bioorthogonal reactivity of the this compound linker is well-suited for this purpose.
The tetrazine moiety can be used to functionalize various surfaces, such as microtiter plates or sensor chips. mdpi.com In one study, aminated plates were treated with a methyl tetrazine-PEG4-NHS-ester to create a tetrazine-functionalized surface. mdpi.com This surface was then able to efficiently and covalently bind antibodies that had been pre-conjugated with a trans-cyclooctene (TCO) group. mdpi.com This specific and covalent immobilization strategy can lead to a higher density of correctly oriented antibodies on the surface, which in turn enhances the sensitivity of detection assays like the enzyme-linked immunosorbent assay (ELISA). mdpi.com Similarly, the DBCO group on the linker could be used to immobilize azide-modified biomolecules, offering a versatile platform for constructing a wide range of biosensors and diagnostic devices.
Fabrication of Bio-Interfaces for Diagnostics Research
The engineering of sophisticated bio-interfaces is a cornerstone of modern diagnostics, enabling the sensitive and specific detection of biomarkers. The compound this compound represents a class of heterobifunctional linkers designed to leverage the principles of bioorthogonal chemistry for the construction of these surfaces. Such linkers are instrumental in the development of diagnostic platforms, including biosensors and microarrays, by providing a stable and reliable method for immobilizing capture agents like antibodies or nucleic acids. youtube.com
The fabrication of bio-interfaces using molecules like this compound is a multi-step process that capitalizes on the unique reactivity of each of its functional components. The process generally involves the initial modification of a diagnostic substrate (e.g., a sensor chip, nanoparticle, or microarray slide) and a biorecognition molecule (e.g., an antibody). The linker then serves as a molecular bridge to connect these two elements with high precision and efficiency.
The core utility of this compound in diagnostics lies in its dual bioorthogonal reactive groups: methyltetrazine and dibenzocyclooctyne (DBCO). medchemexpress.com Bioorthogonal reactions are chemical reactions that can occur in complex biological environments without interfering with native biochemical processes. nih.gov This characteristic is highly desirable for the fabrication of diagnostic bio-interfaces as it ensures that the immobilization of biomolecules is specific and does not compromise their biological activity.
The DBCO group can readily participate in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with an azide-modified molecule. medchemexpress.com Simultaneously, the methyltetrazine group can undergo an inverse electron demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (TCO) modified molecule. medchemexpress.com This dual reactivity allows for a modular and versatile approach to the design of diagnostic assays. For instance, an antibody could be modified with an azide (B81097) and attached to the DBCO end of the linker, while a TCO-modified reporter molecule could be attached to the tetrazine end.
The hydrazone linkage within the compound's structure offers another mode of conjugation. Hydrazone ligation occurs between a hydrazine (B178648) derivative and an aldehyde or ketone. nih.gov This type of linkage can be formed under mild conditions and its stability can be influenced by pH, which may be exploited in certain diagnostic applications that require controlled release or exchange of components. nih.gov For example, aniline (B41778) can be used as a catalyst to increase the efficiency of hydrazone ligation for attaching antibodies to biosensor surfaces. genalyte.com
The polyethylene glycol (PEG) portion of the molecule, in this case, a four-unit chain (PEG4), serves as a hydrophilic spacer. youtube.comaxispharm.com This spacer is critical for several reasons: it enhances the water solubility of the molecule, reduces non-specific binding of interfering proteins from a sample, and minimizes steric hindrance between the immobilized biomolecule and its target. conju-probe.com
A generalized workflow for fabricating a bio-interface using a linker like this compound could involve:
Surface Preparation : A diagnostic substrate is functionalized with a chemical group that can react with one of the ends of the linker. For example, a surface could be modified to bear aldehyde groups to react with the hydrazone moiety of the linker.
Linker Immobilization : The this compound linker is then introduced and covalently attached to the prepared surface via hydrazone ligation.
Biomolecule Conjugation : A biorecognition molecule, such as an antibody that has been pre-modified with an azide group, is introduced. This antibody then specifically attaches to the surface-immobilized linker via the DBCO group through a SPAAC reaction.
This method results in a bio-interface where the antibody is oriented in a controlled manner, enhancing its ability to capture its target analyte from a sample. Such a strategy has been used for the magnetic labeling of specific pathogens for detection by nuclear magnetic resonance. nih.gov
The following tables summarize the key characteristics of the functional moieties of this compound and provide an overview of research findings related to their use in diagnostic applications.
Table 1: Functional Moieties of this compound and Their Roles in Bio-interface Fabrication
| Functional Moiety | Role in Bio-interface Fabrication | Key Characteristics |
| Methyltetrazine | Bioorthogonal reactive handle | Reacts with trans-cyclooctene (TCO) via iEDDA cycloaddition; enables highly specific and rapid conjugation. medchemexpress.comnih.gov |
| PEG4 | Hydrophilic spacer | Increases solubility, reduces non-specific binding, minimizes steric hindrance. axispharm.comaxispharm.com |
| Hydrazone | Conjugation linkage | Forms a covalent bond with aldehydes or ketones; can be used for surface immobilization or conjugation to biomolecules. nih.govgenalyte.com |
| DBCO | Bioorthogonal reactive handle | Reacts with azides via copper-free strain-promoted alkyne-azide cycloaddition (SPAAC). medchemexpress.combroadpharm.com |
Table 2: Research Findings on the Application of Key Chemistries in Diagnostic Bio-interface Fabrication
| Research Focus | Key Findings | Relevant Chemistries |
| Pathogen Detection | Bioorthogonal chemistry was used to magnetically label Staphylococcus aureus for detection by nuclear magnetic resonance. An antibody against the bacteria was modified with TCO and linked to tetrazine-modified magnetic nanoprobes. nih.gov | Tetrazine-TCO ligation |
| Biosensor Functionalization | Aniline-catalyzed hydrazone ligation was shown to be an efficient method for attaching aldehyde-modified antibodies to hydrazine-functionalized biosensor surfaces, leading to more sensitive antigen detection. genalyte.com | Hydrazone ligation |
| Multifunctional Nanoparticles | Hydrazone ligation was used to assemble viral nanoparticles with both a targeting ligand and a fluorescent PEGylated peptide for cell imaging and tumor targeting. acs.org | Hydrazone ligation, PEGylation |
| Drug Conjugate Synthesis | Linkers containing both methyltetrazine and DBCO are used as click chemistry reagents in the synthesis of antibody-drug conjugates (ADCs). medchemexpress.com | Tetrazine chemistry, DBCO chemistry |
Methodological Considerations and in Vitro Research Models
Biocompatibility and Reaction Efficiency in Aqueous Environments
The utility of Methyltetrazine-PEG4-hydrazone-DBCO in biological systems is fundamentally dependent on the biocompatibility of its components and the efficiency of its bioorthogonal reactions in aqueous milieu. The core reactions, the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between the methyltetrazine and a trans-cyclooctene (B1233481) (TCO), and the strain-promoted alkyne-azide cycloaddition (SPAAC) between the DBCO and an azide (B81097), are known for their high efficiency under mild, physiological conditions. nih.govpnas.orgharvard.edu
The PEG4 spacer plays a crucial role in enhancing the water solubility of the entire construct, which is advantageous for reactions in aqueous buffers. pnas.orgacs.org This hydrophilicity helps to minimize steric hindrance and reduce aggregation of the labeled biomolecules. acs.orgacs.org The bioorthogonal nature of both the tetrazine-TCO and DBCO-azide reactions ensures that they proceed with high selectivity, without interfering with other functional groups present in complex biological samples. nih.govpnas.orgnih.gov This chemoselectivity allows for efficient conjugation in buffered solutions without the need for cytotoxic catalysts like copper, which is a significant advantage for in vitro and potential in vivo applications. nih.govpnas.orgacs.org
The stability of the individual components in aqueous environments is also a key consideration. While some tetrazine derivatives can be unstable in aqueous solutions, the methyltetrazine moiety in this compound is among the more stable variants. nih.gov The hydrazone linkage offers tunable stability, being relatively stable at neutral pH but cleavable under acidic conditions, a feature that can be exploited for controlled release applications. acs.orgnih.gov Studies have shown that hydrazone linkages can be stable at pH values above 6.6, with cleavage occurring more rapidly in more acidic environments. nih.gov
Evaluation of Reaction Kinetics in Complex Biological Media
The speed and efficiency of the bioorthogonal reactions are critical for successful labeling, especially when dealing with low concentrations of target molecules in complex biological media such as cell culture medium or serum. The IEDDA reaction between tetrazine and TCO is renowned for its exceptionally fast kinetics, with second-order rate constants reported to be in the range of 10³ to 10⁶ M⁻¹s⁻¹. broadpharm.comresearchgate.netmdpi.com This rapid reaction rate allows for efficient conjugation even at low reactant concentrations. broadpharm.com
The stability of the reactants in these complex media is also a factor. For instance, the stability of tetrazines has been evaluated in fetal bovine serum (FBS), with some derivatives showing good stability over several hours. nih.govnih.gov The kinetics of the tetrazine-TCO ligation can be monitored spectroscopically by observing the disappearance of the characteristic absorbance of the tetrazine moiety between 510 and 550 nm. broadpharm.com
The SPAAC reaction between DBCO and an azide also exhibits favorable kinetics for bioconjugation, although generally slower than the fastest IEDDA reactions. nih.gov The combination of these two rapid and bioorthogonal reactions within a single molecule allows for efficient sequential or dual labeling in complex biological environments. The pH-sensitive nature of the hydrazone bond adds another layer of temporal control, allowing for subsequent cleavage of a conjugated molecule under specific acidic conditions. acs.orgnih.gov
Fluorescence-Based Assays for Monitoring Conjugation Efficiency
Fluorescence-based assays are powerful tools for monitoring the efficiency of conjugation reactions involving this compound. These assays can provide real-time or endpoint measurements of the extent of labeling.
One common approach is the use of fluorescently labeled reaction partners. For instance, a biomolecule functionalized with an azide can be reacted with this compound, and the resulting conjugate can then be reacted with a TCO-linked fluorophore. The conjugation efficiency can be quantified by measuring the fluorescence of the final product after purification.
Fluorescence Resonance Energy Transfer (FRET) offers a more sophisticated method for monitoring conjugation in real-time. nih.govrsc.orgabcam.comassaygenie.com In a FRET-based assay, a donor fluorophore and an acceptor fluorophore are brought into close proximity upon successful conjugation, leading to a measurable change in the fluorescence signal. abcam.com For example, a biomolecule could be labeled with a FRET donor, and the this compound linker could be attached to a FRET acceptor. The dual conjugation capabilities of the linker could be monitored by designing a system with two different FRET pairs.
Fluorescence quenching can also be employed. nih.gov A fluorophore can be designed to be in a "quenched" state, and upon reaction with the linker, the quenching is relieved, resulting in an increase in fluorescence. This "turn-on" fluorescence approach is particularly useful for reducing background signals in complex media. harvard.edu
The cleavage of the hydrazone bond can also be monitored using fluorescence. A reporter molecule can be attached via the hydrazone linkage, and its release under acidic conditions can be detected by a change in fluorescence. nih.gov
Table 1: Fluorescence-Based Assay Strategies
| Assay Principle | Description | Application for Monitoring Conjugation |
|---|---|---|
| Direct Fluorescence Labeling | A reaction partner is pre-labeled with a fluorophore. | Quantify the amount of conjugated product after separation from unreacted components. |
| FRET (Förster Resonance Energy Transfer) | Energy transfer between a donor and acceptor fluorophore upon close proximity. nih.govabcam.com | Real-time monitoring of the association of two molecules through the linker. Can be designed to monitor both conjugation steps. |
| Fluorescence Quenching/Turn-On | A fluorophore's emission is quenched until a reaction occurs, leading to a "turn-on" of fluorescence. harvard.edunih.gov | Provides a high signal-to-background ratio for detecting conjugation events in complex mixtures. |
| Hydrazone Cleavage Assay | A fluorescent reporter is released upon cleavage of the hydrazone bond under acidic conditions. nih.gov | Allows for the study of the release kinetics of a molecule conjugated via the hydrazone linker. |
Mass Spectrometry-Based Characterization of Conjugated Biomolecules
Mass spectrometry (MS) is an indispensable tool for the detailed characterization of biomolecules conjugated using this compound. acs.orgacs.orgnih.govnih.govelifesciences.orgnih.govnih.govacs.orgyoutube.com Given that this linker is often used in the synthesis of complex biomolecules like antibody-drug conjugates (ADCs), MS techniques are crucial for verifying the structure and purity of the final product. acs.orgnih.govbpsbioscience.com
Liquid chromatography-mass spectrometry (LC-MS) is commonly employed to analyze the complex mixtures that can result from conjugation reactions. nih.govnih.govacs.org It allows for the separation of different species and their subsequent mass analysis. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can confirm the successful conjugation of the linker and any attached molecules. acs.org
For larger biomolecules like antibodies, different MS strategies can be used. Intact mass analysis, often performed under non-denaturing conditions, can determine the drug-to-antibody ratio (DAR) in ADCs, providing information on the average number of linker-drug moieties attached to each antibody. nih.govnih.gov Subunit analysis, where the antibody is reduced into its light and heavy chains, can provide more detailed information about the distribution of the conjugate on each chain. nih.gov
Peptide mapping, which involves the enzymatic digestion of the conjugated protein followed by LC-MS/MS analysis, is used to identify the specific sites of conjugation. nih.govnih.gov This is particularly important for understanding the homogeneity of the product and its potential impact on the protein's function.
The trifunctional nature of this compound presents unique characterization challenges and opportunities. MS can be used to confirm the sequential or orthogonal attachment of two different molecules to a primary biomolecule. acs.orgnih.govelifesciences.orgnih.gov
Table 2: Mass Spectrometry Techniques for Characterization
| Technique | Information Obtained | Relevance to this compound Conjugates |
|---|---|---|
| LC-MS | Separation and mass analysis of components in a mixture. nih.govnih.govacs.org | Purity assessment and identification of conjugated species. |
| HRMS | Accurate mass measurement. acs.org | Confirmation of successful conjugation and determination of molecular formula. |
| Intact Mass Analysis | Mass of the entire biomolecule. nih.govnih.gov | Determination of drug-to-antibody ratio (DAR) for ADCs. |
| Subunit Analysis | Mass of the individual chains of a protein (e.g., antibody light and heavy chains). nih.gov | Information on the distribution of the conjugate between protein subunits. |
| Peptide Mapping (LC-MS/MS) | Identification of specific conjugation sites. nih.govnih.gov | Pinpointing the exact amino acid residues modified by the linker. |
Cellular Labeling and Imaging in In Vitro Systems (excluding clinical data)
The bioorthogonal reactivity and biocompatibility of this compound make it a valuable tool for cellular labeling and imaging in in vitro systems. harvard.edunih.govnih.govnih.govcolumbia.eduyoutube.com This allows for the visualization and tracking of biomolecules within living or fixed cells without significantly perturbing their natural functions.
A common strategy involves metabolic labeling, where cells are cultured with a precursor molecule containing a bioorthogonal handle (e.g., an azide or a TCO). nih.govnih.gov This handle is incorporated into newly synthesized biomolecules, such as proteins, glycans, or lipids. The cells can then be treated with this compound, which will react with the incorporated handle. Subsequently, a fluorescent probe with the complementary reactive group can be added to visualize the labeled biomolecules.
The dual-labeling capability of this linker is particularly powerful for in vitro imaging. For example, a protein of interest could be tagged with an azide through genetic code expansion. nih.gov This protein could then be reacted with this compound. A second molecule, perhaps a small molecule drug functionalized with a TCO, could then be attached to the same protein via the tetrazine moiety. The entire complex could then be visualized using a fluorescent reporter that reacts with the DBCO group, or by using a fluorescently tagged TCO-drug. This allows for the simultaneous tracking of a protein and its cargo. nih.gov
Confocal microscopy is a key imaging modality for visualizing the subcellular localization of molecules labeled with this linker. nih.govpnas.org The high spatial resolution of confocal microscopy allows for detailed analysis of the distribution and trafficking of the labeled biomolecules within different cellular compartments. nih.govpnas.org Super-resolution microscopy techniques can provide even greater detail, resolving structures at the nanoscale. nih.gov
The cleavable hydrazone bond can be used to design "smart" imaging probes that release a fluorescent cargo in response to a specific pH change, for example, within the acidic environment of endosomes or lysosomes. acs.org
Comparative Analysis and Future Directions
Methyltetrazine-PEG4-hydrazone-DBCO is a heterobifunctional and cleavable linker that possesses three distinct reactive moieties: a methyltetrazine group, a dibenzocyclooctyne (DBCO) group, and a hydrazone linkage. conju-probe.comaxispharm.com This strategic combination of functionalities provides a powerful platform for orthogonal bioconjugation strategies. The methyltetrazine group readily participates in inverse-electron-demand Diels-Alder (iEDDA) reactions with strained alkenes like trans-cyclooctene (B1233481) (TCO). conju-probe.com Simultaneously, the DBCO group can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules, a reaction notable for its biocompatibility as it proceeds without the need for a copper catalyst. conju-probe.comaxispharm.commedchemexpress.com The inclusion of a polyethylene (B3416737) glycol (PEG4) spacer enhances the hydrophilicity and solubility of the linker in aqueous environments. conju-probe.comaxispharm.com
Advantages of Trifunctional Design
The trifunctional design of this compound offers significant advantages over simpler bifunctional linkers, primarily through its capacity for sequential and orthogonal conjugations. axispharm.comnih.gov This allows for the assembly of multi-component systems with a high degree of control and precision. For instance, a biomolecule can be modified with this linker at a specific site, and then two different entities, such as a targeting ligand and an imaging agent, can be attached to the DBCO and methyltetrazine groups, respectively. The hydrazone linkage adds another layer of functionality, providing a pH-sensitive cleavage site for controlled release of conjugated molecules under acidic conditions, such as those found in endosomal or lysosomal compartments. axispharm.com
This multi-faceted reactivity allows for the construction of complex bioconjugates that would be challenging to synthesize using traditional methods. nih.gov The ability to introduce multiple functionalities onto a single scaffold is particularly valuable in the development of targeted therapies and diagnostic agents. axispharm.comnih.gov
| Linker Type | Reactive Moieties | Key Advantages | Limitations |
|---|---|---|---|
| Bifunctional (e.g., SMCC) | NHS ester, Maleimide | Well-established chemistry, commercially available. | Limited to two-component conjugations, potential for cross-reactivity. |
| Bifunctional Click (e.g., DBCO-PEG4-NHS) | DBCO, NHS ester | Bioorthogonal, good for two-component systems. | Lacks the versatility of multi-point attachment. |
| This compound | Methyltetrazine, Hydrazone, DBCO | Enables orthogonal, three-component conjugation; pH-sensitive cleavage. conju-probe.comaxispharm.com | More complex synthesis, potentially higher cost. |
Emerging Applications and Research Frontiers
The unique properties of this compound are paving the way for innovative applications in biomedical research, particularly in the realms of theranostics, pretargeting strategies, and automated bioconjugation.
Development of Multimodal Probes for Theranostics Research
Theranostics, the integration of therapeutic and diagnostic capabilities into a single agent, represents a paradigm shift in personalized medicine. rsc.orgnih.gov Trifunctional linkers like this compound are ideally suited for the construction of multimodal theranostic probes. rsc.orgnih.gov For example, a targeting moiety, such as an antibody or a small molecule, can be attached to the linker. Subsequently, a therapeutic payload (e.g., a cytotoxic drug) can be conjugated to one of the click handles, while a diagnostic reporter (e.g., a fluorescent dye or a radioisotope chelator) is attached to the other.
The pH-sensitive hydrazone bond can be strategically employed to ensure that the therapeutic agent is released specifically within the acidic tumor microenvironment or inside cancer cells, minimizing off-target toxicity. axispharm.com This approach allows for the simultaneous visualization of drug delivery and therapeutic response, providing invaluable insights into treatment efficacy. nih.gov
| Linker Moiety | Conjugated Component | Function |
|---|---|---|
| (Primary attachment to biomolecule) | Antibody targeting a cancer antigen | Targeting |
| Methyltetrazine | Cytotoxic Drug-TCO | Therapy |
| DBCO | Fluorescent Dye-Azide | Imaging |
| Hydrazone | (Cleavage site) | Controlled Release |
Advancements in Ex Vivo and In Vivo Pretargeting Strategies (excluding clinical human trials)
Pretargeting strategies aim to improve the therapeutic index of targeted therapies by separating the delivery of the targeting agent from the delivery of the therapeutic or diagnostic payload. nih.govnih.govnih.gov This approach is particularly beneficial for radioimmunotherapy, as it can reduce the radiation dose to healthy tissues. nih.gov this compound is a powerful tool for developing advanced pretargeting systems.
In a typical pretargeting scenario, an antibody modified with a bioorthogonal handle (e.g., TCO) is administered first and allowed to accumulate at the tumor site and clear from circulation. nih.govacs.org Subsequently, a smaller, rapidly clearing molecule carrying the therapeutic or diagnostic payload and the complementary bioorthogonal handle (e.g., tetrazine) is administered. The fast kinetics of the iEDDA reaction ensure efficient "clicking" of the payload to the pre-localized antibody at the tumor site. nih.gov The trifunctional nature of this compound could enable even more complex, multi-step pretargeting approaches, potentially involving the sequential delivery of different therapeutic or imaging agents.
Integration into Automated Bioconjugation Platforms
The increasing demand for well-defined bioconjugates, such as antibody-drug conjugates (ADCs), has spurred the development of automated synthesis platforms. youtube.com These platforms aim to streamline and standardize the production of complex biomolecules. The robust and predictable nature of the click reactions facilitated by this compound makes it an ideal component for such automated systems. nih.gov
The orthogonality and high efficiency of the iEDDA and SPAAC reactions simplify the purification steps required between conjugation reactions, a key bottleneck in traditional bioconjugation workflows. acs.org An automated platform could be programmed to perform the sequential addition of reagents and purification steps, leveraging the distinct reactivity of the methyltetrazine and DBCO groups. This would enable the rapid and reproducible synthesis of a library of bioconjugates with varying payloads and reporters, accelerating the discovery and development of new therapeutic and diagnostic agents. youtube.combiochempeg.com
Challenges and Opportunities in the Design of Advanced Linkers
The development of sophisticated linkers is a balancing act between stability, reactivity, and biocompatibility. Researchers face numerous challenges in creating linkers that perform predictably in complex biological environments, but these challenges also present significant opportunities for innovation.
Challenges:
Stability vs. Cleavability: A primary challenge is engineering a linker that is stable enough to remain intact in systemic circulation but can be selectively cleaved at the target site. nih.gov For hydrazone-based linkers, there is a risk of premature hydrolysis at physiological pH, which can lead to the unintended release of a conjugated payload. nih.govresearchgate.net Fine-tuning the electronic properties of the hydrazone bond is crucial to achieving the desired pH sensitivity profile.
Reaction Kinetics and Orthogonality: In multifunctional linkers, ensuring that the different reactive groups are truly orthogonal is a significant hurdle. The reaction conditions for one conjugation should not interfere with the other reactive moieties. nih.gov While SPAAC and iEDDA are highly selective, their kinetics can be influenced by the surrounding molecular environment. nih.gov The iEDDA reaction is exceptionally fast, but the stability of tetrazine and TCO partners can be sensitive to factors like pH. nih.govresearchgate.net
Steric Hindrance: The linker's structure must be designed to minimize steric hindrance that could impede the binding of the targeting molecule to its receptor or interfere with the payload's activity upon release. unimi.it
Opportunities:
Multi-Payload and Multi-Functional Conjugates: Trifunctional linkers open the door to creating conjugates with more than one type of payload or functional molecule. rsc.orgmorressier.com This could involve combining two different drugs to overcome resistance mechanisms or attaching both a therapeutic agent and an imaging agent for theranostic applications. morressier.com
Modulating Pharmacokinetics: The linker chemistry, particularly the inclusion of hydrophilic spacers like PEG, provides a powerful tool to modulate the pharmacokinetic properties of a bioconjugate. nih.govnih.gov By carefully designing the linker, researchers can improve solubility, extend circulation half-life, and reduce immunogenicity. adcreview.com Studies have shown that the configuration of the PEG unit (linear vs. pendant) can significantly impact ADC stability and clearance rates. nih.gov
Environment-Specific Release Mechanisms: Beyond pH-sensitive cleavage, there is an opportunity to develop linkers that respond to other triggers within the tumor microenvironment, such as specific enzymes (e.g., cathepsins, matrix metalloproteinases) or the reducing environment (disulfide linkers). unimi.itaxispharm.comadcreview.com Tandem-cleavage linkers that require two sequential triggers for payload release represent a novel strategy to enhance stability and reduce off-target toxicity. acs.org
Novel Bioorthogonal Chemistries: The field of bioorthogonal chemistry is continuously expanding, offering new reactions that could be incorporated into linker design. acs.orgnih.gov The development of new reactant pairs with improved kinetics, stability, and biocompatibility will provide a larger toolbox for creating next-generation linkers. nih.govacs.org
Site-Specific Conjugation: Advanced linkers are instrumental in facilitating site-specific conjugation, which allows for the creation of homogenous bioconjugates with a defined drug-to-antibody ratio (DAR). This is a significant advantage over traditional stochastic conjugation methods, which produce heterogeneous mixtures that can complicate characterization and lead to variable efficacy. adcreview.com
The table below provides a comparative overview of the key bioorthogonal reactions utilized by linkers like this compound.
| Feature | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Inverse-Electron Demand Diels-Alder (iEDDA) |
| Reactants | Azide (B81097) and a strained alkyne (e.g., DBCO) | Tetrazine and a strained alkene (e.g., TCO) |
| Kinetics | Fast (up to 0.1 M⁻¹s⁻¹) nih.gov | Extremely fast (up to 10⁶ M⁻¹s⁻¹) nih.govresearchgate.net |
| Biocompatibility | Excellent; copper-free and does not interfere with biological processes. nih.gov | Excellent; highly selective and biocompatible. nih.govresearchgate.net |
| Byproducts | None | Nitrogen gas (N₂) acs.org |
| Stability of Reactants | Generally stable under physiological conditions. acs.org | Can be sensitive to acidic or basic conditions; TCO can be light-sensitive. nih.gov |
The following table summarizes different types of cleavable linkers and their release mechanisms.
| Linker Type | Cleavage Trigger | Cellular Location of Cleavage |
| Hydrazone | Low pH nih.gov | Endosomes, Lysosomes |
| Disulfide | Reducing agents (e.g., glutathione) axispharm.com | Cytosol axispharm.com |
| Peptide | Specific proteases (e.g., Cathepsin B) axispharm.comadcreview.com | Lysosomes unimi.it |
| β-Glucuronide | β-glucuronidase adcreview.com | Lysosomes acs.org |
Conclusion
Summary of Key Research Contributions of Methyltetrazine-PEG4-hydrazone-DBCO
This compound has made significant contributions to the field of bioconjugation by providing researchers with a versatile and powerful tool for the construction of complex biomolecular architectures. Its trifunctional nature, combining two distinct bioorthogonal reactive moieties with a cleavable linker, has enabled novel approaches in areas such as targeted drug delivery, advanced cellular imaging, and the functionalization of nanomaterials.
The integration of methyltetrazine for rapid and selective inverse electron demand Diels-Alder (iEDDA) reactions and a DBCO group for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) within a single molecule allows for sequential or simultaneous dual labeling of biomolecules. This has been instrumental in the development of sophisticated probes for studying intricate biological processes.
Furthermore, the inclusion of a pH-sensitive hydrazone linkage has been a key innovation for controlled release applications. This feature allows for the stable conjugation of molecules under physiological conditions and their subsequent release in the acidic environments characteristic of endosomes and lysosomes, a critical aspect for intracellular drug delivery strategies. The PEG4 spacer enhances the aqueous solubility and biocompatibility of the linker and the resulting conjugates, minimizing steric hindrance and improving pharmacokinetic properties in preclinical research models.
Outlook for Future Academic Research and Translational Potential (excluding clinical applications)
The future of academic research involving this compound and similar trifunctional linkers is poised for significant expansion. One promising avenue is the development of even more complex, multi-functional molecular constructs. By leveraging the orthogonal reactivity of this linker, researchers can assemble precisely defined bioconjugates with multiple functionalities, such as a targeting ligand, a therapeutic agent, and an imaging probe, all on a single scaffold.
In the realm of proteomics and cellular biology, this linker will likely be pivotal in the design of advanced chemical probes to investigate protein-protein interactions and post-translational modifications in living systems. The ability to perform dual, site-specific labeling will facilitate the study of dynamic cellular events with greater precision.
From a translational perspective, beyond direct clinical applications, this compound holds potential in the development of novel diagnostic and research reagents. For instance, its application in the functionalization of nanoparticles and other materials could lead to the creation of highly sensitive and specific biosensors for the detection of disease biomarkers. Moreover, its utility in constructing complex antibody-drug conjugates for preclinical evaluation will continue to be a valuable asset in the drug discovery and development pipeline, helping to refine and optimize targeted therapeutic strategies before they enter clinical trials. The ongoing exploration of novel bioorthogonal reactions and cleavable linker technologies will undoubtedly further enhance the capabilities and applications of such versatile molecular tools.
Q & A
Basic Research Questions
Q. How can the reaction kinetics of Methyltetrazine-PEG4-hydrazone-DBCO be optimized for bioorthogonal labeling in aqueous environments?
- Methodological Approach :
- Reaction Buffer Selection : Use phosphate-buffered saline (PBS, pH 7.4) or HEPES buffer to maintain physiological pH and ionic strength. Avoid reducing agents (e.g., DTT) that may interfere with tetrazine stability .
- Temperature and Time : Reactions typically proceed at 25–37°C with completion within 1–2 hours. For slower kinetics (e.g., in low-concentration targets), extend incubation to 4–6 hours .
- Molar Ratio : A 2:1 molar excess of this compound relative to the target (e.g., TCO-modified proteins) ensures complete conjugation while minimizing unreacted reagent .
Q. What strategies ensure the stability of this compound during long-term storage?
- Storage Conditions :
- Lyophilize the compound and store at –20°C in amber vials to prevent hydrolysis and photodegradation. Avoid repeated freeze-thaw cycles .
- For aqueous solutions, add stabilizers like trehalose (5% w/v) to maintain tetrazine reactivity over 1–2 weeks at 4°C .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Methods :
- HPLC-MS : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry to confirm molecular weight (e.g., expected m/z for PEG4 spacer + DBCO + tetrazine) and detect impurities (<5%) .
- NMR Spectroscopy : ¹H/¹³C NMR in deuterated DMSO can verify PEG4 chain integrity and hydrazone bond formation (e.g., characteristic peaks at δ 8.5–9.0 ppm for tetrazine protons) .
Advanced Research Questions
Q. How can this compound be integrated into multiplexed bioorthogonal labeling workflows?
- Dual-Reaction Design :
- Sequential Labeling : First, perform Tetrazine-TCO ligation (fast kinetics, ~10⁴ M⁻¹s⁻¹), followed by DBCO-azide "click" chemistry (strain-promoted, no copper). This avoids cross-reactivity and enables dual-target imaging .
- Spatiotemporal Control : Use light-activated TCO decaging to trigger tetrazine reactions in specific cellular compartments .
Q. What experimental approaches address contradictory data in live-cell labeling efficiency studies?
- Troubleshooting Framework :
- False Positives : Apply the Benjamini-Hochberg procedure (FDR <5%) to statistically validate labeling specificity in flow cytometry or microscopy datasets .
- Competitive Inhibition : Test for endogenous azides or alkenes (e.g., via pre-treatment with NaN₃ or TCO-blocking agents) to rule out off-target binding .
Q. How does the PEG4 spacer influence the bioavailability and biodistribution of this compound in vivo?
- Pharmacokinetic Analysis :
- Hydrophilicity : PEG4 increases solubility (logP < –1.5), reducing nonspecific binding in serum. Measure circulation half-life using ³H-labeled analogs in murine models .
- Tissue Penetration : Compare tumor uptake (e.g., via PET/CT with ⁶⁴Cu-labeled derivatives) in PEG4 vs. shorter PEG spacers to optimize targeting .
Q. What computational methods predict the reactivity of this compound with non-canonical substrates?
- In Silico Modeling :
- DFT Calculations : Simulate transition states for tetrazine-TCO cycloaddition (e.g., using Gaussian 16 with B3LYP/6-31G* basis set) to predict reaction rates for modified TCO analogs .
- Molecular Dynamics (MD) : Model PEG4 chain flexibility in aqueous environments (AMBER force field) to assess steric effects on DBCO-azide binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
